Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin
Overview
Description
Synthesis Analysis
The synthesis of this cyclodextrin derivative involves several key steps, including the protection of hydroxyl groups and subsequent modifications to introduce the desired substituents. An improved route for the synthesis of cyclodextrin-based enzyme models, which includes the synthesis of this derivative, has been detailed. This process includes the treatment of β-cyclodextrin with tert-butyldimethylsilyl chloride in pyridine, followed by reactions to introduce specific functional groups, demonstrating the complexity and precision required in its synthesis (Pregel & Buncel, 1991).
Scientific Research Applications
It has been used for selective modification in chromatographic separations. A study found that this cyclodextrin derivative can enhance enantioselectivity in chromatographic processes, indicating its potential for separating complex mixtures (Junge & König, 2003).
Another research highlighted its role in the systematic modification of separation selectivity of cyclodextrin-based stationary phases in gas chromatography. This derivative was noted for its ability to operate at high temperatures and exhibit significant chiral selectivity (Shitangkoon & Vigh, 1996).
In a study focusing on the modification at the 3-position of β-cyclodextrin, heptakis(6-O-tert-butyldimethylsilyl) β-cyclodextrin demonstrated the capacity for effective chemical modifications, which can be crucial for creating specific cyclodextrin derivatives for targeted applications (Tian, Forgó, & D'Souza, 1996).
Research on immobilized cyclodextrin derivatives for capillary SFC and GC highlighted the utility of tert-butyldimethylsilylated cyclodextrins, including this specific derivative, in creating efficient separation phases in chromatography (Dönnecke et al., 1994).
The derivative has also been applied in enantioselective gas chromatography for chirality evaluation, particularly in assessing the quality of products like wine (Kaunzinger et al., 1996).
A study on the stereoanalytic properties of flavor compounds used this cyclodextrin derivative for the high enantioselectivity towards chiral esters, demonstrating its application in flavor and fragrance chemistry (Karl, Dietrich, & Mosandl, 1993).
properties
IUPAC Name |
tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,45R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H196O35Si7/c1-92(2,3)134(36,37)113-50-57-64-71(99-22)78(106-29)85(120-57)128-65-58(51-114-135(38,39)93(4,5)6)122-87(80(108-31)72(65)100-23)130-67-60(53-116-137(42,43)95(10,11)12)124-89(82(110-33)74(67)102-25)132-69-62(55-118-139(46,47)97(16,17)18)126-91(84(112-35)76(69)104-27)133-70-63(56-119-140(48,49)98(19,20)21)125-90(83(111-34)77(70)105-28)131-68-61(54-117-138(44,45)96(13,14)15)123-88(81(109-32)75(68)103-26)129-66-59(52-115-136(40,41)94(7,8)9)121-86(127-64)79(107-30)73(66)101-24/h57-91H,50-56H2,1-49H3/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73?,74+,75?,76-,77?,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLSGORJJHKFEN-ZLXNXGSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H196O35Si7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747877 | |
Record name | PUBCHEM_71317199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2131.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin | |
CAS RN |
123155-04-4 | |
Record name | PUBCHEM_71317199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.